3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride

Medicinal Chemistry Structure-Activity Relationship Synthetic Building Blocks

SAR studies requiring constrained cyclobutane scaffolds with a methylene-spaced sulfonyl group face limited options. 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl (CAS 2361645-05-6) resolves this. • 1,3-Disubstitution pattern distinct from 1-substituted & direct sulfonyl analogs-enables precise amine/sulfonyl pharmacophore mapping. • Methylsulfonylmethyl = carboxylic acid bioisostere; rigid cyclobutane core boosts metabolic stability vs. flexible/flat motifs. • Primary amine HCl salt: ready for amide coupling, reductive amination, sulfonamide formation.

Molecular Formula C6H14ClNO2S
Molecular Weight 199.69
CAS No. 2361645-05-6
Cat. No. B2873879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride
CAS2361645-05-6
Molecular FormulaC6H14ClNO2S
Molecular Weight199.69
Structural Identifiers
SMILESCS(=O)(=O)CC1CC(C1)N.Cl
InChIInChI=1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
InChIKeySCEZVHZFQDQFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl: Baseline Overview


3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (CAS 2361645-05-6) is a specialty chemical building block featuring a cyclobutane core, a primary amine, and a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent, supplied as the hydrochloride salt . The compound has a molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . It is commercially available from multiple vendors at purities of 95–98% and is offered for research purposes as a synthetic intermediate in medicinal chemistry and organic synthesis .

1 Regioisomer-specific cyclobutanamine scaffold for SAR probing at the 3-position
2 Methylsulfonylmethyl group as a neutral bioisostere for carboxylic acid replacement
3 HCl salt enables direct use in aqueous coupling and polar reaction media

3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl: Substitution Risks


Substituting this compound with a generic cyclobutanamine or a simple sulfonyl-containing analog is not viable for projects requiring precise structure-activity relationship (SAR) probing. The specific regioisomeric attachment of the methylsulfonylmethyl group at the 3-position of the cyclobutane ring creates a unique steric and electronic environment that differs fundamentally from isomers such as the 1-substituted analog 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride (CAS 2758000-62-1) [1] or from compounds where the sulfonyl group is directly attached to the ring (e.g., cis-3-methylsulfonylcyclobutylamine hydrochloride) . These structural variations—including the presence of a methylene spacer between the cyclobutane ring and the sulfonyl moiety—alter the conformational landscape, the nucleophilicity of the amine, and the hydrogen-bonding capabilities of the sulfonyl group, all of which critically influence biological target engagement and physicochemical properties .

Regioisomer mismatch
1-substituted analog (CAS 2758000-62-1) carries both groups at C1; exit vectors differ, which may shift SAR interpretation.
Spacer variation
Direct sulfonyl attachment (no -CH₂- spacer) alters hydrogen-bond distance and conformational freedom vs. target compound.
Free base handling
Free base may require neutralization and can exhibit lower aqueous solubility, affecting coupling reproducibility.

3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl: Key Differentiators


Regioisomeric Substitution: 3- vs. 1-Position

The target compound, 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, differs from the 1-substituted regioisomer (1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride, CAS 2758000-62-1) in the location of the amine and sulfonylmethyl functionalities. In the target compound, the amine is at the 1-position and the sulfonylmethyl group is at the 3-position of the cyclobutane ring, whereas the regioisomer places both groups at the 1-position [1]. This regioisomeric difference alters the three-dimensional exit vectors of the functional groups, influencing how the molecule can be elaborated in subsequent synthetic transformations and how it may interact with biological targets .

3- vs. 1-substitution
Direct comparison
Amine at C1, methylsulfonylmethyl at C3
Both groups at C1 (1,1-disubstituted)
Regioisomeric topology changes exit-vector geometry.
Structural comparison based on nomenclature; experimental SAR data not provided.
Medicinal Chemistry Structure-Activity Relationship Synthetic Building Blocks

Methylene Spacer vs. Direct Ring Attachment

The target compound incorporates a methylene (-CH₂-) spacer between the cyclobutane ring and the sulfonyl (SO₂) group, whereas the comparator cis-3-methylsulfonylcyclobutylamine hydrochloride (CAS 1408074-56-5) features direct attachment of the sulfonyl group to the cyclobutane ring . This additional methylene unit increases conformational flexibility and alters the electronic environment around the sulfonyl moiety . In the context of cyclobutane-containing bioactive molecules, such spacer variations are known to affect molecular recognition by modulating the distance and orientation of hydrogen-bond-accepting sulfonyl oxygens relative to the amine handle .

Spacer length
Cross-study comparable
~1.5 Å longer separation
Methylene spacer increases conformational flexibility vs. direct ring attachment.
Based on bond-length approximation; no experimental conformational analysis available.
Physicochemical Properties Conformational Analysis Medicinal Chemistry

Methylsulfonylmethyl as a Carboxylic Acid Bioisostere

The methylsulfonylmethyl (-CH₂SO₂CH₃) group in this compound serves as a recognized bioisostere for carboxylic acid (-COOH) and other polar functionalities in medicinal chemistry . Methylsulfonyl-containing pharmacophores have been successfully employed in marketed drugs such as rofecoxib and celecoxib analogues as hydrogen-bonding elements [1]. When incorporated into a cyclobutanamine scaffold, the methylsulfonylmethyl group offers potential advantages over a simple carboxylic acid, including enhanced metabolic stability (resistance to glucuronidation) and improved membrane permeability due to lower overall acidity [2].

Bioisostere rationale
Class-level inference
Neutral H-bond acceptor vs. charged carboxylate
May support metabolic stability and permeability screening.
Literature-derived class knowledge; not experimentally validated for this compound.
Bioisosteres Drug Design Medicinal Chemistry

Conformational Restriction by the Cyclobutane Core

The cyclobutane core of the target compound provides a conformationally constrained, non-planar scaffold that differs from more flexible acyclic analogs or flat aromatic systems . Cyclobutane rings adopt a puckered conformation with a dihedral angle of approximately 20–30°, imposing defined three-dimensional geometry on attached substituents [1]. This rigidity can enhance binding affinity by reducing the entropic penalty upon target engagement and may improve selectivity by restricting accessible conformations .

Cyclobutane constraint
Class-level inference
Puckered ~20-30° dihedral vs. free rotation
Rigid 3D scaffold may reduce entropic penalty in target binding.
General cyclobutane property; target-dependent binding data not reported.
Conformational Restriction Scaffold Design Fragment-Based Drug Discovery

Salt Form: Solubility and Handling Benefits

The target compound is supplied as the hydrochloride salt, which contrasts with the free base form 3-(methanesulfonylmethyl)cyclobutan-1-amine (free base MW 163.24 g/mol) . Hydrochloride salt formation is a standard strategy to improve aqueous solubility, enhance crystallinity for easier handling and purification, and increase chemical stability during storage [1]. For a primary amine-containing building block, the hydrochloride form provides a well-defined, non-hygroscopic solid that can be accurately weighed and used directly in aqueous or polar organic reaction conditions .

Salt form vs. free base
Direct comparison
HCl salt: enhanced water solubility, ready-to-weigh solid
Free base: may require neutralization
Salt form supports direct use in aqueous reactions and assays.
Solubility improvement inferred from general salt principles; exact values not provided.
Salt Selection Solubility Formulation

3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl: Application Scenarios


Medicinal Chemistry: Constrained Bioisostere Synthesis

Researchers can employ this compound as a versatile building block for introducing a cyclobutane-constrained, methylsulfonylmethyl-containing motif into lead compounds. The methylsulfonylmethyl group serves as a carboxylic acid bioisostere , while the cyclobutane core provides a rigid, three-dimensional scaffold that can replace flexible alkyl chains or flat aromatic rings to improve target selectivity and metabolic stability .

SAR Studies of Cyclobutanamine Derivatives

The unique 1,3-disubstitution pattern of this compound distinguishes it from other regioisomers such as the 1-substituted analog (CAS 2758000-62-1) and direct sulfonyl-attached analogs (e.g., cis-3-methylsulfonylcyclobutylamine) [1]. This makes it a valuable comparator in SAR campaigns aimed at mapping the optimal spatial orientation of amine and sulfonyl pharmacophores for target engagement .

Parallel Chemistry: Amine Building Block

The primary amine functionality allows for straightforward derivatization through amide bond formation, reductive amination, sulfonamide synthesis, or urea formation. The hydrochloride salt form ensures the compound is ready-to-use in coupling reactions without prior neutralization . The presence of the sulfonyl group also provides a handle for further functionalization or for modulating the electronics of the cyclobutane ring .

Fragment-Based Library Design for Drug Discovery

With a molecular weight of 199.70 g/mol and a balanced combination of polar (amine, sulfonyl) and non-polar (cyclobutane) elements, this compound fits within the typical property range for fragment libraries (MW < 300, cLogP typically < 3) [2]. Its three-dimensional character and defined exit vectors make it an attractive fragment for growing into lead-like molecules .

Application
Selection Property
Validation Focus
Constrained bioisostere synthesis
Cyclobutane-methylsulfonylmethyl motif as neutral bioisostere
Target binding assay and metabolic stability comparison
SAR regioisomer mapping
1,3-disubstitution pattern on cyclobutane core
Direct SAR comparison with 1-substituted regioisomer
Parallel amine derivatization
Primary amine handle, HCl salt ready
Coupling efficiency in amide/urea/sulfonamide formation
Fragment-based library design
MW ~200, 3D scaffold, balanced polarity
Rule-of-3 fragment suitability and growing strategy

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